A Technical Guide to 5-Amino-4-oxo(3-¹³C)pentanoic Acid Hydrochloride: Applications in Modern Metabolic Research
A Technical Guide to 5-Amino-4-oxo(3-¹³C)pentanoic Acid Hydrochloride: Applications in Modern Metabolic Research
This guide provides an in-depth exploration of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride, a stable isotope-labeled compound pivotal for advanced research in cellular metabolism and drug development. We will delve into its synthesis, characterization, and, most critically, its application as a tracer in metabolic pathways, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Isotopic Labeling in Biological Systems
5-Aminolevulinic acid (ALA), or 5-amino-4-oxopentanoic acid, is a crucial endogenous non-proteinogenic amino acid.[1][2] It serves as the initial compound in the porphyrin synthesis pathway, leading to the production of essential molecules like heme and chlorophyll.[3] The hydrochloride salt of ALA is commonly used to enhance its stability and solubility.[4]
The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position within the ALA molecule, creates a powerful tool for metabolic research. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of experimental settings, including in vivo studies.[5][6] The strategic placement of the ¹³C label, in this case at the third carbon position (3-¹³C), allows for the precise tracking of the molecule and its metabolites through complex biochemical pathways using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][7] This enables researchers to elucidate metabolic fluxes, identify novel metabolites, and understand the metabolic fate of ALA and its derivatives in various biological systems.[8][9]
While a specific CAS number for 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride is not readily found in public databases, the CAS number for its unlabeled counterpart, 5-aminolevulinic acid hydrochloride, is 5451-09-2 .[4][10][11] A general CAS number for 5-Amino-4-oxopentanoic Acid-¹³C Hydrochloride has been listed as 129720-95-2, although the specific position of the ¹³C is not designated. Researchers should meticulously verify the isotopic position and purity with the supplier.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-aminolevulinic acid hydrochloride. The isotopic labeling with ¹³C at the C3 position will result in a slight increase in molecular weight, which is a critical parameter for mass spectrometry-based analysis.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀ClNO₃ | [4][10][11] |
| Molecular Weight (unlabeled) | 167.59 g/mol | [4][10][11] |
| Molecular Weight (3-¹³C labeled) | ~168.59 g/mol | Calculated |
| Appearance | White to off-white solid | [4] |
| Melting Point | 147-149 °C | [12] |
| Solubility | Soluble in water | |
| IUPAC Name | 5-amino-4-oxopentanoic acid hydrochloride | [11] |
Synthesis and Characterization
The synthesis of isotopically labeled compounds like 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride requires specialized chemical methods. While several routes for the synthesis of unlabeled ALA hydrochloride have been reported, including the hydrogenation of 5-nitrolevulinic acid derivatives, the introduction of a ¹³C label at a specific position necessitates the use of a ¹³C-labeled precursor in the synthetic scheme.[10][12]
One potential synthetic approach involves the use of a ¹³C-labeled starting material that will ultimately form the C3 position of the pentanoic acid backbone. The overall synthesis must be carefully designed to ensure high isotopic enrichment and chemical purity of the final product.
Characterization Workflow:
The identity and purity of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride must be rigorously confirmed before its use in metabolic studies. The following experimental workflow is recommended:
Caption: Workflow for the synthesis and characterization of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride.
Step-by-Step Characterization Protocol:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the overall chemical structure and assess for the presence of any proton-bearing impurities.
-
¹³C NMR: Crucial for verifying the specific incorporation of the ¹³C label at the C3 position. The signal corresponding to the C3 carbon will exhibit a significantly enhanced intensity compared to the natural abundance ¹³C signals of the other carbons.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
To determine the exact mass of the molecule, which will confirm the incorporation of the ¹³C isotope.
-
To quantify the isotopic enrichment, ensuring a high percentage of the labeled compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
To assess the chemical purity of the compound, separating it from any unreacted starting materials or byproducts. A purity of ≥97% is generally recommended for metabolic studies.[4]
-
Applications in Metabolic Research and Drug Development
The primary application of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride is as a metabolic tracer. By introducing this labeled compound into a biological system (e.g., cell culture, animal models), researchers can track its metabolic fate.
Metabolic Pathway Tracing:
The porphyrin synthesis pathway is a well-established metabolic route for ALA. The introduction of 5-amino-4-oxo(3-¹³C)pentanoic acid allows for the direct observation of its conversion into downstream metabolites.
Caption: The porphyrin synthesis pathway, which can be traced using ¹³C-labeled ALA.
Experimental Workflow for a Cell-Based Metabolic Study:
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Cell Culture: Culture the cells of interest to a desired confluency.
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Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride.
-
Time-Course Incubation: Incubate the cells for various time points to monitor the progression of the label through the metabolic pathway.
-
Metabolite Extraction: Harvest the cells and perform a metabolite extraction procedure (e.g., using a methanol/water/chloroform solvent system).
-
LC-MS/MS Analysis: Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the ¹³C-labeled metabolites.
-
Data Analysis: Process the mass spectrometry data to determine the isotopic enrichment in downstream metabolites and calculate metabolic flux rates.
Drug Development Insights:
In the context of drug development, ALA is utilized in photodynamic therapy (PDT).[10] ALA itself is not the active photosensitizer but is metabolized to Protoporphyrin IX (PpIX), which is.[1][10] By using ¹³C-labeled ALA, researchers can:
-
Quantify PpIX Production: Accurately measure the rate and extent of PpIX synthesis in different cell types or tissues.
-
Investigate Drug Interactions: Determine if other drugs enhance or inhibit the conversion of ALA to PpIX, thereby modulating the efficacy of PDT.
-
Personalized Medicine: Potentially assess an individual's metabolic capacity to produce PpIX from ALA, paving the way for personalized PDT dosing strategies.
Conclusion
5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride is a valuable tool for researchers seeking to unravel the complexities of cellular metabolism. Its application as a stable isotope tracer provides a safe and precise method for elucidating metabolic pathways, quantifying metabolic fluxes, and gaining deeper insights into the mechanism of action of ALA-based therapies. The rigorous synthesis and characterization of this compound are paramount to ensure the reliability and reproducibility of experimental findings. As analytical technologies continue to advance, the use of specifically labeled compounds like 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride will undoubtedly play an increasingly important role in both fundamental biological research and the development of novel therapeutic strategies.
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Patti, G. J., Tautenhahn, R., & Siuzdak, G. (2012). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 3, 117. [Link]
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Grankvist, K., Watrous, J. D., Lagerborg, K. A., Ly, M., & Jain, M. (2018). Profiling the metabolism of human cells by deep ¹³C labeling. eLife, 7, e36866. [Link]
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Hellerstein, M. K., & Murphy, E. J. (2012). Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Metabolomics, 1(1), 1000e101. [Link]
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